N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoindolinone core. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, followed by further functionalization to introduce the piperidine and thiophen-2-ylsulfonyl groups.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity compound. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-(benzylsulfonyl)piperidine-4-carboxamide
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the thiophen-2-ylsulfonyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-21-18(24)13-4-2-5-14(16(13)19(21)25)20-17(23)12-7-9-22(10-8-12)29(26,27)15-6-3-11-28-15/h2-6,11-12H,7-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEYJMDYINHJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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